2-Amino-2-(1-phenylpiperidin-4-YL)acetic acid
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Overview
Description
2-Amino-2-(1-phenylpiperidin-4-YL)acetic acid is a compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(1-phenylpiperidin-4-YL)acetic acid involves the formation of the piperidine ring followed by the introduction of the amino and phenyl groups. One common method is the hydrogenation of substituted pyridines using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine. This method allows for acid-free hydrogenation with good yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve multi-step synthesis processes that include cyclization, hydrogenation, and amination reactions. The use of water as a solvent in these reactions has been shown to be effective, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(1-phenylpiperidin-4-YL)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Amino-2-(1-phenylpiperidin-4-YL)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein folding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(1-phenylpiperidin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist, modulating the activity of various biological pathways. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(1-methylpiperidin-4-YL)acetic acid
- 2-Amino-2-(1-ethylpiperidin-4-YL)acetic acid
- 2-Amino-2-(1-benzylpiperidin-4-YL)acetic acid
Uniqueness
2-Amino-2-(1-phenylpiperidin-4-YL)acetic acid is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-amino-2-(1-phenylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C13H18N2O2/c14-12(13(16)17)10-6-8-15(9-7-10)11-4-2-1-3-5-11/h1-5,10,12H,6-9,14H2,(H,16,17) |
InChI Key |
OKVLOPCEQZOIKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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